molecular formula C24H15ClN2O B11700512 2-{[(E)-(4-chlorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile

2-{[(E)-(4-chlorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile

Cat. No.: B11700512
M. Wt: 382.8 g/mol
InChI Key: VQOVOQANRHDVIF-JVWAILMASA-N
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Description

2-{[(E)-(4-chlorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile is an organic compound with a complex structure that includes a furan ring, a nitrile group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(4-chlorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of 4,5-diphenylfuran-3-carbonitrile: This can be achieved by reacting benzoin with malononitrile in the presence of ammonium acetate.

    Introduction of the chlorophenyl group: The 4-chlorobenzaldehyde is reacted with the furan derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis would likely involve similar steps to those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(4-chlorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrile group or the chlorophenyl group.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan derivatives with additional oxygen-containing groups, while reduction could lead to amines or other reduced forms.

Scientific Research Applications

2-{[(E)-(4-chlorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or as a probe for biological pathways.

    Industry: While not widely used industrially, it could have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 2-{[(E)-(4-chlorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile involves its interaction with various molecular targets. The furan ring and nitrile group can participate in binding interactions with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-(2-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile
  • 2-{[(E)-(1H-indol-3-yl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile

Uniqueness

What sets 2-{[(E)-(4-chlorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile apart is the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

Molecular Formula

C24H15ClN2O

Molecular Weight

382.8 g/mol

IUPAC Name

2-[(E)-(4-chlorophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile

InChI

InChI=1S/C24H15ClN2O/c25-20-13-11-17(12-14-20)16-27-24-21(15-26)22(18-7-3-1-4-8-18)23(28-24)19-9-5-2-6-10-19/h1-14,16H/b27-16+

InChI Key

VQOVOQANRHDVIF-JVWAILMASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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